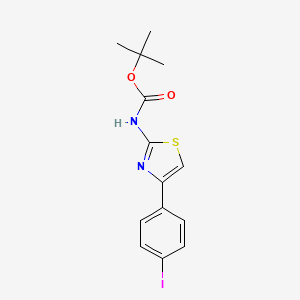
N-Boc-4-(4-iodophenyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-4-(4-iodophenyl)thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of the N-Boc (tert-butoxycarbonyl) protecting group in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-(4-iodophenyl)thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the iodophenyl group.
Protection with Boc Group: The final step involves the protection of the amine group with the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-4-(4-iodophenyl)thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate (K2CO3) for Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives.
Deprotection Reactions: The major product is the free amine derivative of the thiazole compound.
Coupling Reactions: Products include biaryl compounds and other complex molecules with potential biological activity.
Applications De Recherche Scientifique
N-Boc-4-(4-iodophenyl)thiazol-2-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex thiazole derivatives used in various chemical reactions.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals with specific biological activities.
Mécanisme D'action
The mechanism of action of N-Boc-4-(4-iodophenyl)thiazol-2-amine depends on its specific application. In general, thiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the iodophenyl group can enhance the compound’s binding affinity to its target, while the Boc group provides stability during synthetic transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Similar in structure but contains a bromine atom instead of iodine.
4-(4-Chlorophenyl)-thiazol-2-amine: Contains a chlorine atom instead of iodine.
4-(4-Fluorophenyl)-thiazol-2-amine: Contains a fluorine atom instead of iodine.
Uniqueness
N-Boc-4-(4-iodophenyl)thiazol-2-amine is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogens may not. The iodine atom also enhances the compound’s reactivity and potential biological activity compared to its bromine, chlorine, and fluorine analogs.
Propriétés
Formule moléculaire |
C14H15IN2O2S |
|---|---|
Poids moléculaire |
402.25 g/mol |
Nom IUPAC |
tert-butyl N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C14H15IN2O2S/c1-14(2,3)19-13(18)17-12-16-11(8-20-12)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H,16,17,18) |
Clé InChI |
YYZUYYGDSXLFKV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



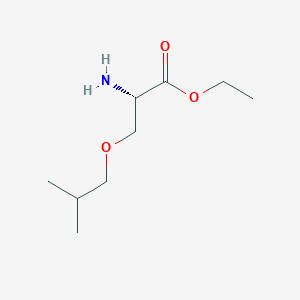

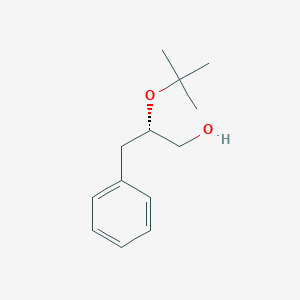
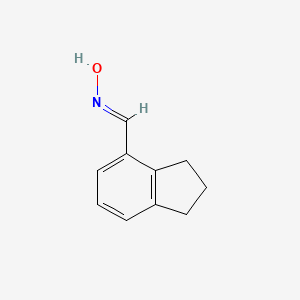
![6-Azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B15305768.png)
![6-Acetyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B15305771.png)
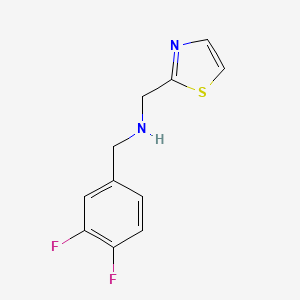
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B15305791.png)


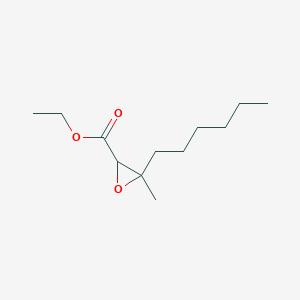
![tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15305806.png)
![Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate](/img/structure/B15305818.png)
